![molecular formula C18H27N3O B12906462 1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide CAS No. 78349-36-7](/img/structure/B12906462.png)
1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a phenylamino group, a pyrrolidinylmethyl group, and a carboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylamino Group: Aniline is reacted with cyclohexanone under acidic conditions to form the phenylamino-cyclohexanone intermediate.
Introduction of the Pyrrolidinylmethyl Group: The intermediate is then reacted with pyrrolidine and formaldehyde in the presence of a catalyst to introduce the pyrrolidinylmethyl group.
Formation of the Carboxamide Group: Finally, the compound is treated with an appropriate carboxylating agent, such as phosgene or a carbonyldiimidazole, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylamino derivatives.
科学的研究の応用
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of 1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylamino group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(Phenylamino)-N-(methyl)cyclohexanecarboxamide: Lacks the pyrrolidinylmethyl group, resulting in different binding properties and biological activities.
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)benzamide: Contains a benzene ring instead of a cyclohexane ring, affecting its chemical reactivity and biological interactions.
Uniqueness
1-(Phenylamino)-N-(pyrrolidin-1-ylmethyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the phenylamino and pyrrolidinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
78349-36-7 |
|---|---|
分子式 |
C18H27N3O |
分子量 |
301.4 g/mol |
IUPAC名 |
1-anilino-N-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27N3O/c22-17(19-15-21-13-7-8-14-21)18(11-5-2-6-12-18)20-16-9-3-1-4-10-16/h1,3-4,9-10,20H,2,5-8,11-15H2,(H,19,22) |
InChIキー |
LNNHRLGUTTVIFD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)NCN2CCCC2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


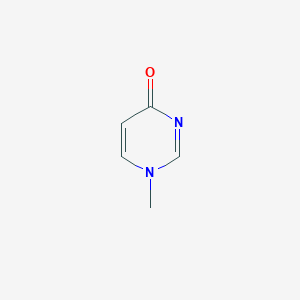
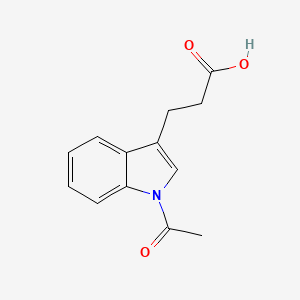
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
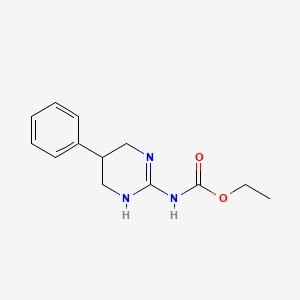
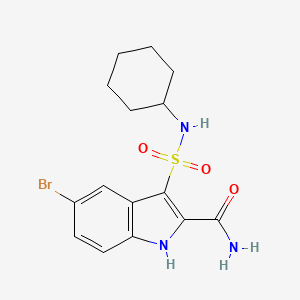
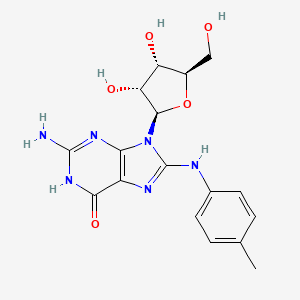
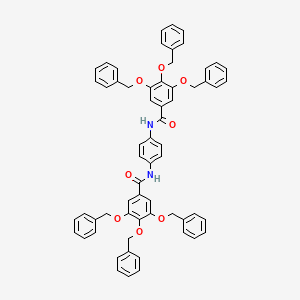
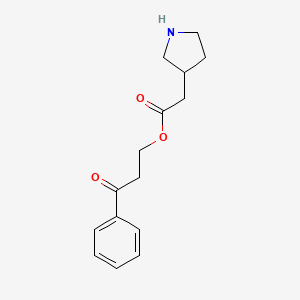
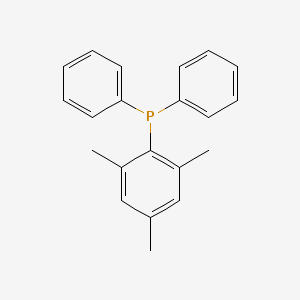

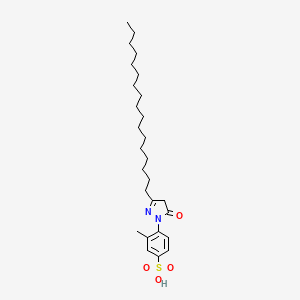
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
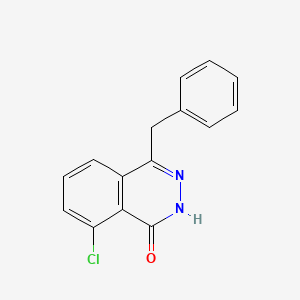
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
